

Synthesis of Ethyl 2-Aminophenylacetate from Isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-aminophenylacetate*

Cat. No.: B1275423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate, also known as ethyl anthranilate, is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances. Its preparation from isatoic anhydride represents a common and efficient synthetic route. This technical guide provides an in-depth overview of this transformation, including detailed experimental protocols, quantitative data, and a mechanistic description.

Reaction Overview

The synthesis of **ethyl 2-aminophenylacetate** from isatoic anhydride proceeds via the alcoholysis of the cyclic anhydride ring with ethanol. This reaction is typically catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired ester and the evolution of carbon dioxide.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **ethyl 2-aminophenylacetate** from isatoic anhydride, based on established laboratory procedures.

Parameter	Value	Reference
Molar Ratio (Isatoic Anhydride:Ethanol)	1 : 3	[1]
Catalyst	Sodium Hydroxide (NaOH)	[1]
Catalyst Loading (molar ratio to Isatoic Anhydride)	0.05 : 1	[1]
Reaction Temperature	~ 65 °C	[1]
Reported Yield	≥ 95%	[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **ethyl 2-aminophenylacetate** from isatoic anhydride.

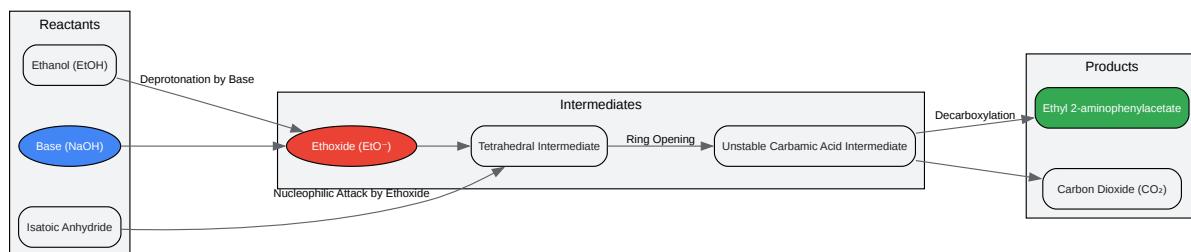
Materials and Equipment

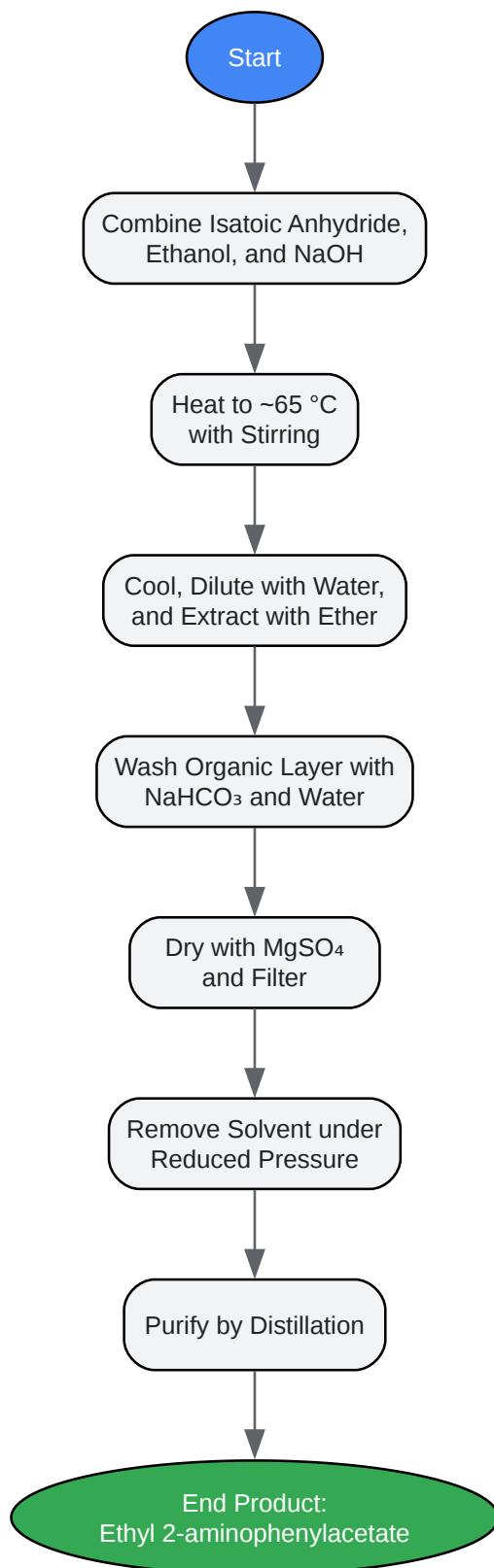
- Isatoic anhydride
- Absolute ethanol
- Sodium hydroxide (pellets or solution)
- Diethyl ether
- 10% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isatoic anhydride and absolute ethanol. The molar ratio of isatoic anhydride to ethanol should be approximately 1:3.^[1] Ethanol serves as both the reactant and the solvent.
- Catalyst Addition: To the stirred suspension, add sodium hydroxide as a catalyst. The molar ratio of sodium hydroxide to isatoic anhydride should be approximately 0.05:1.^[1]
- Reaction: Gently heat the reaction mixture to approximately 65 °C with continuous stirring.^[1] The reaction is accompanied by the evolution of carbon dioxide gas. Maintain this temperature until the isatoic anhydride is completely consumed, which can be monitored by the cessation of gas evolution and the formation of a clear solution.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a solid catalyst was used, it may be necessary to filter the mixture.
 - Transfer the mixture to a separatory funnel.
 - Dilute the mixture with water and extract the product with diethyl ether (three portions).
 - Combine the organic extracts.
 - Wash the combined organic layer with a 10% sodium bicarbonate solution to remove any unreacted acidic species, followed by a wash with water.^[1]
- Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using


a rotary evaporator to obtain the crude **ethyl 2-aminophenylacetate**.


- Purification: The crude product can be further purified by distillation under reduced pressure to yield the pure **ethyl 2-aminophenylacetate**.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The ethoxide ion, generated from ethanol and the base catalyst, acts as the nucleophile and attacks one of the carbonyl carbons of the isatoic anhydride. The subsequent ring-opening and decarboxylation lead to the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myttx.net [myttx.net]
- To cite this document: BenchChem. [Synthesis of Ethyl 2-Aminophenylacetate from Isatoic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275423#ethyl-2-aminophenylacetate-synthesis-from-isatoic-anhydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com